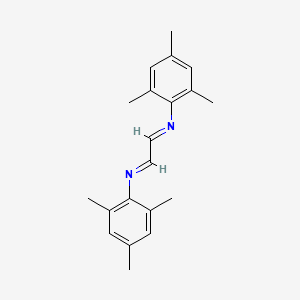

N,N'-Dimesitylethanediimine

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2/c1-13-9-15(3)19(16(4)10-13)21-7-8-22-20-17(5)11-14(2)12-18(20)6/h7-12H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVKAJRYLHIECOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N=CC=NC2=C(C=C(C=C2C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395802 | |

| Record name | N,N'-Dimesitylethanediimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56222-36-7, 647032-09-5 | |

| Record name | N,N′-1,2-Ethanediylidenebis[2,4,6-trimethylbenzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56222-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Bis(2,4,6-trimethylphenyl)ethane-1,2-diimine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0647032095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Dimesitylethanediimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diimine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC7SFP5T49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategic Precursor Role of N,n Dimesitylethanediimine

Established Synthetic Pathways for N,N'-Dimesitylethanediimine

The synthesis of this compound is primarily achieved through well-established condensation reactions.

Condensation Reactions of Glyoxal (B1671930) with Substituted Anilines (e.g., 2,4,6-Trimethylaniline)

The most common and direct method for synthesizing this compound involves the condensation reaction between glyoxal and a substituted aniline (B41778), specifically 2,4,6-trimethylaniline (B148799) (mesitylamine). wikipedia.orgwikipedia.org This reaction is typically carried out in a suitable solvent, such as methanol (B129727). rsc.orgrsc.org

The general procedure involves dissolving 2,4,6-trimethylaniline in methanol, followed by the addition of an aqueous solution of glyoxal (commonly 40%). rsc.orgrsc.org A catalytic amount of an acid, such as formic acid, is often added to facilitate the reaction. rsc.orgiyte.edu.tr The reaction mixture is stirred at room temperature for a period ranging from a few hours to a couple of days. rsc.orgrsc.orgiyte.edu.tr The product, this compound, precipitates from the solution as a yellow solid and can be collected by filtration, washed with a minimal amount of cold methanol, and dried under vacuum. rsc.orgrsc.org Yields for this reaction are typically good, with reported values around 78%. rsc.org

| Reactants | Solvent | Catalyst | Reaction Time | Product | Yield |

| 2,4,6-Trimethylaniline, Glyoxal (40% in water) | Methanol | Formic Acid | 3 hours - 2 days | This compound | ~78% |

Optimization and Scale-up Considerations in this compound Synthesis

For the synthesis of this compound to be efficient, especially on a larger scale, several factors need to be optimized. The choice of solvent, reaction temperature, and the concentration of reactants play a crucial role. While methanol is a commonly used solvent, other alcohols or aprotic solvents could be explored for improved yields or easier product isolation.

Temperature control is also important. While the reaction proceeds at room temperature, cooling the initial mixture to 0 °C before the addition of glyoxal has been reported. rsc.orgiyte.edu.tr This may help to control the reaction rate and minimize the formation of byproducts. The reaction time is another parameter that can be adjusted; monitoring the reaction by techniques like Thin Layer Chromatography (TLC) can help determine the optimal duration. iyte.edu.tr

For large-scale production, factors such as the efficiency of mixing, heat transfer, and the method of product isolation become critical. Filtration is a straightforward method for laboratory-scale synthesis, but for industrial production, other techniques might be more suitable to handle larger quantities of the solid product. The use of metaheuristic algorithms and artificial intelligence could potentially be employed to model and optimize the synthesis process, although this is a more general approach to chemical synthesis optimization. arxiv.org

This compound as a Key Intermediate in N-Heterocyclic Carbene (NHC) Precursor Synthesis

This compound is a crucial intermediate in the synthesis of precursors for N-Heterocyclic Carbenes (NHCs), which are widely used as ligands in catalysis. wikipedia.orgwikipedia.org

Synthesis of Imidazolium (B1220033) Salts (e.g., 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl)) from this compound

The diimine serves as a direct precursor to 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl), a stable and widely used NHC precursor. rsc.orgrsc.org The synthesis involves the reaction of this compound with a source of a chloromethyl group.

One common method involves dissolving the diimine in a solvent like tetrahydrofuran (B95107) (THF) and then reacting it with paraformaldehyde and a solution of hydrochloric acid in dioxane. rsc.orgrsc.org The reaction mixture is typically stirred for an extended period, for instance, for 2 days at room temperature or 40°C, to ensure complete conversion. rsc.orgrsc.org The resulting product, IMes·HCl, precipitates as a white solid and can be collected by filtration and washed with THF. rsc.orgrsc.org Reported yields for this transformation are in the range of 75-84%. rsc.org Another reported method uses chloromethyl ethyl ether as the cyclizing agent in THF, with the reaction being stirred at 40°C for 18 hours. chemicalbook.com

| Reactants | Solvent | Reaction Conditions | Product | Yield |

| This compound, Paraformaldehyde, HCl in Dioxane | THF | 2 days at RT or 40°C | 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl) | 75-84% |

| This compound, Chloromethyl ethyl ether | THF | 18 hours at 40°C | 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl) | Not specified |

Comparative Analysis of Different Imidazolium Salt Preparation Methods

Several methods exist for the synthesis of imidazolium salts, the precursors to NHCs. The "one-pot" procedure, which starts from glyoxal, a substituted aniline, formaldehyde (B43269), and an acid, is a well-established route for unsaturated imidazolium salts like IMes·HCl. nih.gov This method is often favored for its directness.

However, alternative multi-step syntheses also exist. For instance, saturated imidazolinium salts are often prepared from the reaction of a corresponding diamine with triethyl orthoformate. nih.gov The synthesis of the required diamine can itself involve multiple steps, such as a condensation and reduction sequence. nih.gov

A more recent development involves the reaction of a formamidine (B1211174) with dichloroethane and a base, which can provide imidazolinium chlorides in excellent yields under solvent-free conditions. nih.gov This method offers an advantage in terms of purification, which often only requires simple filtration. nih.gov

The choice of synthetic route can depend on various factors, including the desired substitution pattern on the imidazolium ring, the availability and cost of starting materials, and the desired scale of the reaction. For the synthesis of IMes·HCl, the direct cyclization of this compound remains a highly effective and commonly employed strategy. The development of solvent-free or more atom-economical methods continues to be an area of active research. nih.gov

Coordination Chemistry of N,n Dimesitylethanediimine and Derived Ligands

Ligand Design Principles for N,N'-Dimesitylethanediimine and its Derivatives

The utility of this compound in coordination chemistry is fundamentally rooted in its distinct steric and electronic properties. The primary design feature is the presence of two bulky mesityl (2,4,6-trimethylphenyl) groups at the nitrogen atoms of the diimine backbone. These groups exert significant steric hindrance around the metal coordination sphere. This steric bulk is a deliberate design element used to stabilize metal centers, often in low coordination numbers, and to control the reactivity and selectivity in catalytic processes. iyte.edu.tr

Furthermore, this compound serves as a critical precursor to one of the most important classes of N-heterocyclic carbene (NHC) ligands, specifically IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) and its derivatives. wikipedia.orgresearchgate.net The synthesis of the corresponding imidazolium (B1220033) salt, a stable NHC precursor, is readily achieved through the reaction of this compound with an acid and a formaldehyde (B43269) source. rsc.org This transformation encapsulates a key principle of ligand design: using a stable, easily synthesized molecule as a scaffold to build more complex, highly tunable ligand systems. The steric and electronic properties of the resulting NHC ligands, which dominate their coordination chemistry, are directly inherited from the parent diimine. iyte.edu.trresearchgate.net

Synthesis and Characterization of Metal-Diimine Coordination Complexes

The synthesis of the parent ligand, this compound, is straightforward, typically involving the condensation reaction between glyoxal (B1671930) and two equivalents of 2,4,6-trimethylaniline (B148799). molbase.comwikipedia.orgrsc.org The resulting yellow, crystalline solid is then used to generate a variety of coordination complexes, either directly or after modification.

This compound and its derivatives form complexes with a range of transition metals.

Cu(I) and Ge(II): A notable application involves the synthesis of a heterocyclic germylene, 1,3-dimesityl-1,3,2-diazagermol-2-ylidene (Ge[(NMes)₂(CH)₂]), from this compound. nih.gov This is accomplished via reductive metalation with lithium followed by a metathesis reaction with GeCl₂·dioxane. nih.gov This germylene derivative then acts as a ligand, coordinating, for example, to a Cu(I) center to form novel heterobimetallic complexes. nih.gov

Ni(II) and Pd(II): While direct complexation is less commonly cited, derivatives of this compound are used in comparative studies. For instance, the stability of Cu(I)-Ge(II) bonds in complexes derived from this diimine has been compared to analogous (PPh₃)₂M-Ge[N(SiMe₃)₂]₂ systems, where M is Ni or Pd. nih.gov These studies revealed that the Cu(I)-Ge(II) bond is less prone to dissociation than the Ni(II)-Ge(II) bond but shows lability similar to the Pd(II)-Ge(II) bond. nih.gov

Ir(III) and Rh(III): The NHC ligands derived from this compound are widely used in iridium and rhodium catalysis. iyte.edu.tr For example, iridium complexes bearing these NHC ligands are effective catalysts for processes like hydroboration. iyte.edu.tr Rhodium complexes have also been investigated for similar catalytic applications. iyte.edu.tr

The structures of complexes involving this compound and its derivatives are routinely established using single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for characterizing these compounds in solution. rsc.orgnih.gov The ¹H NMR spectrum of this compound itself shows characteristic resonances for the imine protons (N=CH), the aromatic protons of the mesityl rings, and the methyl protons. chegg.com Upon conversion to a derivative, such as the germylene Ge[(NMes)₂(CH)₂], or coordination to a metal, significant shifts in these signals are observed, providing crucial information about the success of the reaction and the electronic environment of the nuclei. nih.gov

Table 1: Selected ¹H NMR Chemical Shift Data

| Compound/Fragment | Protons | Chemical Shift (δ, ppm) | Solvent | Reference |

| Ge[(NMes)₂(CH)₂] | Aromatic (C₆H₂) | 6.87 (s, 4H) | C₆D₆ | nih.gov |

| Backbone (CH) | 6.58 (s, 2H) | C₆D₆ | nih.gov | |

| o-Methyl (CH₃) | 2.23 (s, 12H) | C₆D₆ | nih.gov | |

| p-Methyl (CH₃) | 2.19 (s, 6H) | C₆D₆ | nih.gov | |

| IMes·HCl (Imidazolium Chloride) | Imidazolium (NCHN) | 11.23 (s, 1H) | CDCl₃ | rsc.org |

| Imidazolium (NCHCHN) | 7.64 (s, 2H) | CDCl₃ | rsc.org |

The coordination behavior of ligands derived from this compound is heavily dictated by the interplay of steric and electronic factors.

Steric Properties: The defining characteristic is the substantial steric bulk of the mesityl groups. iyte.edu.tr This feature is often exploited to create a sterically crowded coordination pocket around a metal center. This crowding can enforce unusual geometries, prevent the approach of other substrates, and enhance the kinetic stability of the complex by shielding the reactive metal center. acs.org However, excessive steric hindrance can also be detrimental; in certain Ir-catalyzed borylation reactions, increasing the steric bulk of the ancillary NHC ligand led to a decrease in reaction yield. iyte.edu.tr

Electronic Properties: The diimine moiety itself has nitrogen lone pairs that act as σ-donors and a π-system that can participate in π-backbonding. When transformed into derivative ligands like the germylene Ge[(NMes)₂(CH)₂], the electronic profile changes significantly. This germylene acts as a strong σ-donor ligand to the Cu(I) center. nih.gov These electronic interactions are observable through techniques like UV-vis spectroscopy, where complexes often exhibit intense ligand-based π → π* transitions and, in some cases, metal-to-ligand charge transfer (MLCT) bands. nih.gov

Heterobimetallic Systems Involving this compound Derivatives

A sophisticated application of this compound is in the construction of heterobimetallic complexes. A well-documented example is the synthesis of Cu(I)-Ge(II) systems. nih.gov

In this chemistry, the diimine is not a simple bridging ligand between two metals. Instead, it is transformed into a distinct germylene ligand, Ge[(NMes)₂(CH)₂], as previously described. nih.gov This germylene species then coordinates to a separate metal fragment, such as a β-diketiminate-supported copper(I) center, [LMe₂Cu]. nih.gov The outcome is a heterobimetallic complex, LMe₂Cu-Ge[(NMes)₂(CH)₂], which features a direct, unsupported dative bond from the germanium(II) center to the copper(I) center. nih.gov

The lability of this intermetallic bond was probed through reactivity studies. The addition of competing ligands, such as triphenylphosphine (B44618) (PPh₃) or an N-heterocyclic carbene, resulted in the cleavage of the Cu-Ge bond, leading to the formation of stable Cu(I) adducts and the liberation of the free germylene. nih.gov This reactivity highlights both the strength and the accessibility of the heterobimetallic linkage, opening pathways for cooperative reactivity between the two different metal centers. nih.gov

Table 2: Key Bond Distances in a Cu-Ge Heterobimetallic Complex

| Complex | Bond | Bond Length (Å) | Method | Reference |

| LMe₂Cu-Ge[(NMes)₂(CH)₂] | Cu-Ge | 2.2138(4) | X-ray Diffraction | nih.gov |

| LMe₂Cu-Ge[N(SiMe₃)₂]₂ | Cu-Ge | 2.2492(4) | X-ray Diffraction | nih.gov |

Catalytic Applications of N,n Dimesitylethanediimine Based Systems

Role of N,N'-Dimesitylethanediimine-Derived N-Heterocyclic Carbenes (NHCs) in Homogeneous Catalysis

This compound is a foundational molecule for creating one of the most common and effective N-heterocyclic carbene ligands: 1,3-dimesitylimidazol-2-ylidene (IMes). researchgate.net The synthesis of the IMes precursor, 1,3-dimesitylimidazolium chloride, often starts from this compound. These NHCs are prized for their strong σ-donating ability and the substantial steric bulk provided by the mesityl groups, which enhances the stability and activity of metal complexes. chemrxiv.org This combination of properties makes NHC-metal complexes, particularly those with ruthenium, nickel, and copper, highly effective in a wide range of catalytic reactions, including olefin metathesis and borylation reactions. nsf.goviyte.edu.trthieme-connect.de

Olefin Metathesis and Polymerization Catalysis

NHCs derived from this compound, such as IMes, are integral components of second-generation Grubbs' and Hoveyda-Grubbs type catalysts. researchgate.netthieme-connect.de These ruthenium-based catalysts exhibit high activity and stability, making them workhorses for various olefin metathesis reactions.

Ring-Closing Metathesis (RCM) is a powerful method for synthesizing a wide array of carbocyclic and heterocyclic compounds. thieme-connect.denih.gov Ruthenium catalysts bearing the IMes ligand (derived from this compound) are highly efficient for these transformations. For instance, new Hoveyda-Grubbs type catalysts incorporating modified NHC ligands have been synthesized and their catalytic activity in RCM reactions has been compared to conventional IMes-based complexes. rsc.org The steric and electronic properties of the NHC ligand are crucial in determining the catalyst's efficiency. Studies on indenylidene-ruthenium catalysts with sterically demanding NHC ligands have shown high efficiency for RCM of non-sterically hindered substrates at room temperature. organic-chemistry.org

| Substrate | Catalyst | Solvent | Time (h) | Yield (%) | Ref |

| Diethyl diallylmalonate | Ru-Indenylidene-SIPr | Toluene (B28343) | 0.25 | 98 | organic-chemistry.org |

| N,N-diallyl-p-toluenesulfonamide | Ru-Indenylidene-SIPr | Toluene | 0.25 | 99 | organic-chemistry.org |

| O-allyl-N-tosyl-homoallylamine | Ru-Indenylidene-SIPr | Toluene | 0.25 | 98 | organic-chemistry.org |

This table presents selected data on the efficiency of an NHC-ruthenium catalyst in Ring-Closing Metathesis (RCM) reactions.

Cross-metathesis (CM) is a versatile reaction for forming new carbon-carbon double bonds between two different olefins. rsc.org The success of CM often depends on the relative reactivity of the substrates and the catalyst's ability to control the reaction pathway. wordpress.com Ruthenium catalysts bearing NHC ligands derived from this compound are commonly employed. The selection of the NHC ligand and the solvent system is critical for optimizing yield and selectivity, with studies exploring greener solvents like ethyl acetate (B1210297) as alternatives to traditional chlorinated or aromatic solvents. rsc.org The performance of these catalysts in ester solvents at elevated temperatures has been shown to be comparable to reactions in toluene or dichloromethane. rsc.org

ROMP is a powerful polymerization technique for cyclic olefins, and catalysts featuring NHC ligands play a pivotal role. nih.gov The use of an NHC-photogenerating system has been developed to perform ROMP, where the NHC ligand (IMes) is generated in-situ upon UV irradiation. nih.gov This method has been successfully applied to the polymerization of norbornene in both solution and miniemulsion, leading to the formation of stable poly(norbornene) latex. nih.gov Furthermore, unsymmetrical NHC ligands have been used in ruthenium catalysts to promote alternating ROMP of comonomers like norbornene (NBE) and cyclooctene (B146475) (COE), achieving high degrees of chemoselectivity and alternation in the resulting copolymer. mdpi.com Tungsten and molybdenum imido alkylidene NHC complexes have also been shown to be effective initiators for the stereospecific ROMP of norbornene derivatives. rsc.org

| Monomers | Catalyst Type | Alternating Diads (%) | Ref |

| NBE-COE | Ru-NHC (N-cyclopentyl/N'-mesityl) | up to 98 | mdpi.com |

| NBE-CPE | Ru-NHC (N-cyclopentyl/N'-mesityl) | up to 97 | mdpi.com |

This table shows the high degree of alternation achieved in Ring-Opening Metathesis Polymerization (ROMP) using ruthenium catalysts with unsymmetrical NHC ligands.

This compound and its substituted analogues are used directly as α-diimine ligands for late transition metals like nickel. These Ni(II) α-diimine complexes act as precatalysts for ethylene (B1197577) polymerization. A significant challenge in this area is the thermal stability of the catalyst, as many systems deactivate at temperatures required for industrial gas-phase or slurry processes. To address this, sterically demanding Ni(II) α-diimine precatalysts have been synthesized using bulky aniline (B41778) derivatives. nih.gov For example, a catalyst with 2,6-bis(diphenylmethyl)-4-methylbenzene groups on the nitrogen atoms demonstrated remarkable thermal stability and high activity for ethylene polymerization at temperatures up to 100 °C, producing well-defined polyethylene (B3416737) with narrow molecular weight distributions. nih.gov The strategic introduction of bulky substituents can inhibit ligand rotation and prevent catalyst deactivation pathways, which is crucial for high-temperature applications. researchgate.net

| Catalyst | Temperature (°C) | Activity (kg PE/mol Ni·h) | Mₙ ( kg/mol ) | Mₙ/Mₙ | Ref |

| NiBr₂(ArN=C(Me)-C(Me)=NAr)¹ | 80 | 3.5 x 10⁴ | 17.8 | 1.15 | nih.gov |

| NiBr₂(ArN=C(Me)-C(Me)=NAr)¹ | 100 | 1.6 x 10⁴ | 10.3 | 1.46 | nih.gov |

¹Ar = 2,6-bis(diphenylmethyl)-4-methylbenzene. This table highlights the performance of a robust Ni(II) α-diimine precatalyst in high-temperature ethylene polymerization.

Hydroboration and Dehydrogenative Borylation Reactions

NHC-metal complexes have emerged as effective catalysts for the hydroboration of unsaturated compounds, providing access to valuable organoboron products. iyte.edu.tr

Copper and cobalt complexes featuring NHC ligands derived from this compound have shown significant promise in these reactions. For instance, cobalt-NHC complexes formed in-situ have been used for the stereo- and regioselective hydroboration of alkynes, effectively converting a range of terminal and internal alkynes to β-(E)-selective boronate esters in moderate to high yields. nsf.gov This represented the first application of Co-NHC complexes for alkyne hydroboration. nsf.gov Similarly, copper-NHC complexes are efficient catalysts for the Markovnikov-selective hydroboration of alkenes and alkynes with pinacolborane (HBpin), tolerating a variety of functional groups. osti.gov Anionic nickel(0) complexes supported by bidentate NHC-pyridone ligands have also demonstrated high selectivity for the branched product in the hydroboration of styrene. chemrxiv.org

In the related dehydrogenative borylation reactions, iridium complexes with NHC ligands have proven to be highly effective catalysts for converting petroleum cracking olefin products into valuable alkenyl boron products with high yields. iyte.edu.tr

| Substrate | Catalyst System | Product Type | Yield (%) | Ref |

| Phenylacetylene | CoCl₂ / Macrocyclic NHC / NaHBEt₃ | β-(E)-vinylboronate | 83 | nsf.gov |

| 1-Octyne | CoCl₂ / Macrocyclic NHC / NaHBEt₃ | β-(E)-vinylboronate | 92 | nsf.gov |

| Styrene | (IPr)CuOH / HBpin | Branched alkylboronate | >99 | osti.gov |

| Styrene | Anionic Ni(0)-NHC / HBpin | Branched alkylboronate | >99 | chemrxiv.org |

This table summarizes the results for the hydroboration of various substrates using different NHC-metal catalyst systems.

Cross-Coupling Reactions

Cross-coupling reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. Catalytic systems featuring α-diimine ligands, including structures analogous to this compound, have demonstrated significant activity in several of these transformations.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between organoboron compounds and organic halides, is a cornerstone of modern synthesis. While direct studies employing this compound in this reaction are not extensively documented in readily available literature, research on structurally related bulky α-diimine palladium complexes has shown high efficiency. For instance, palladium complexes with bulky 9,10-dihydro-9,10-ethanoanthracene-11,12-diimine ligands have been successfully applied in the Suzuki-Miyaura cross-coupling of aryl halides with arylboronic acids. These catalysts, featuring bulky and electron-donating substituents, facilitate the reaction under ambient conditions with very low catalyst loading (0.01 mol%), achieving excellent yields across a wide range of substrates. nih.gov The structural similarities suggest that palladium complexes of this compound could also serve as effective catalysts in this reaction. A combination of a diazabutadiene, a class of compounds to which this compound belongs, and Pd(OAc)₂ has been shown to effectively catalyze the Suzuki-Miyaura coupling of various aryl bromides and activated aryl chlorides with arylboronic acids. thieme-connect.de

Negishi Coupling:

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgescholarship.org This reaction is known for its broad scope and functional group tolerance. wikipedia.org While specific examples utilizing this compound as a ligand in Negishi couplings are not prominently reported, the general mechanism relies on the ability of the ligand to support the catalytic cycle of the transition metal. The development of catalyst systems that suppress side reactions like β-hydride elimination is crucial, particularly when using alkylzinc nucleophiles. organic-chemistry.org

Kumada-Tamao-Corriu Coupling:

The Kumada-Tamao-Corriu coupling employs a Grignard reagent and an organic halide, typically catalyzed by nickel or palladium. umb.eduarkat-usa.org This reaction is economically advantageous due to the use of readily available Grignard reagents. organic-chemistry.org The primary limitation is the reactivity of the Grignard reagent towards certain functional groups. umb.edu Research in this area has focused on the development of ligands that can modulate the reactivity of the metal center and improve the reaction's functional group tolerance. nih.gov While direct applications of this compound are not widely documented, the principles of ligand design in this coupling point to the potential utility of sterically demanding and electronically tunable ligands like α-diimines.

Sonogashira Coupling:

The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is typically catalyzed by a palladium complex with a copper co-catalyst. researchgate.networktribe.com The reaction is pivotal for the synthesis of conjugated enynes and arylalkynes. worktribe.com Modifications of the standard protocol have explored copper-free conditions and the use of various ligands, including nitrogen-based ligands, to enhance catalyst stability and efficiency. mdpi.com For instance, ruthenium-catalyzed Sonogashira-type reactions have been reported, highlighting the versatility of different metal-ligand combinations in this transformation. researchgate.net While not explicitly demonstrated with this compound, the use of related α-diimine ligands in similar catalytic systems is an area of ongoing research. A nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts has been developed using an amide-type pincer ligand, showcasing the potential for innovative ligand designs in this field. nih.gov

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an amine and an aryl halide. escholarship.org This reaction has become a vital tool for synthesizing aryl amines. escholarship.orgorganic-chemistry.org The development of this reaction has seen the evolution of several generations of catalyst systems with increasingly sophisticated phosphine (B1218219) ligands that allow for milder reaction conditions and a broader substrate scope. escholarship.orgnih.gov While phosphine ligands are dominant, research into alternative ligand systems is active. For example, nickel-catalyzed Buchwald-Hartwig amination of pyrimidin-2-yl tosylates with various N-heterocycles has been achieved using a Ni(dppp)Cl₂ catalyst. researchgate.net Although direct involvement of this compound is not well-documented, iridium-catalyzed direct asymmetric reductive amination has been shown to be effective with certain chiral phosphoramidite (B1245037) ligands, suggesting that various transition metal-ligand combinations can facilitate C-N bond formation. organic-chemistry.org

Other Catalytic Transformations

Beyond cross-coupling reactions, catalytic systems based on this compound and its analogues are involved in other important chemical transformations.

Aerobic Oxidation:

Copper-catalyzed aerobic oxidation reactions are of significant interest due to the use of environmentally benign molecular oxygen as the oxidant. tib.eu These reactions have been applied to the oxidation of various substrates, including phenols and alcohols. tib.eursc.orgresearchgate.netnih.gov For instance, the aerobic oxidation of phenols to ortho-quinones can be efficiently catalyzed by commercially available copper(II) acetate. rsc.orgresearchgate.net The mechanism of these reactions often involves the formation of copper-dioxygen species, and the nature of the ligand plays a crucial role in modulating the reactivity of the copper center. While specific studies detailing the use of this compound in these reactions are limited, the ability of α-diimine ligands to stabilize copper ions suggests their potential in this area. Bioinspired dinuclear copper complexes have been investigated for the catalytic oxidation of phenolic substrates, highlighting the importance of ligand design in mimicking enzymatic processes. uni-goettingen.de

CuAAC Reaction:

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and reliable method for forming 1,2,3-triazoles from azides and terminal alkynes. nih.govrsc.orgrsc.org The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt or introduced as a pre-formed complex. nih.gov While many CuAAC reactions proceed without the need for additional ligands, the use of chelating ligands can accelerate the reaction and improve its efficiency, especially in biological applications where low concentrations of reactants are used. organic-chemistry.orgrsc.org Nitrogen-based ligands, including those with triazole moieties, have been shown to be effective in this regard. elsevierpure.com The role of this compound as a ligand in CuAAC has not been extensively explored, but the general principles of ligand-accelerated CuAAC suggest that it could potentially modulate the catalytic activity of the copper center.

Specific Catalytic Systems Featuring this compound Ligands

The following sections detail specific examples of catalytic systems where this compound or closely related α-diimine ligands are employed with various transition metals.

Copper-Based Catalysts

Copper complexes with α-diimine ligands are known to be active in various catalytic reactions. For example, they have been investigated in the aerobic oxidation of phenols. rsc.orgresearchgate.net In these systems, the ligand stabilizes the copper center and facilitates the interaction with molecular oxygen and the substrate. The electronic and steric properties of the α-diimine ligand can be tuned to optimize the catalytic activity. While many studies focus on more complex diimine structures, the fundamental coordination chemistry is relevant to this compound.

| Catalyst System | Reaction | Substrate | Product | Key Findings |

| Cu(II) acetate / DBED | Aerobic Oxidation | Phenols | ortho-Quinones | Efficient catalysis with an air-stable precatalyst. rsc.orgresearchgate.net |

| Dinuclear Copper Complexes | Oxidation | Phenolic substrates | Oxidized products | Bioinspired systems mimicking tyrosinase activity. uni-goettingen.de |

Iridium-Based Catalysts

Iridium complexes are known for their catalytic activity in a range of transformations, including hydrogenation and C-H activation reactions. A thesis has described the synthesis of this compound and its use in the preparation of N-Heterocyclic Carbene (NHC) ligands for iridium complexes. iyte.edu.tr These iridium-NHC complexes have been shown to be highly effective catalysts for the hydroboration of olefins, producing anti-Markovnikov products in excellent yields. iyte.edu.tr

| Catalyst System | Reaction | Substrate | Product | Yield (%) |

| Iridium-NHC Complex | Hydroboration | Propene | Anti-Markovnikov hydroboration product | Excellent |

| Iridium-NHC Complex | Hydroboration | Isobutene | Anti-Markovnikov hydroboration product | Excellent |

Palladium-Based Catalysts

Palladium catalysts are central to cross-coupling chemistry. Palladium complexes bearing bulky α-diimine ligands have shown high efficiency in Suzuki-Miyaura reactions and direct C-H arylation of heteroarenes. nih.gov These "bulky-yet-flexible" ligands promote high catalytic activity and selectivity under aerobic conditions. wikipedia.orgrsc.org For instance, a palladium complex with a bulky α-diimine ligand derived from 2-benzhydryl-4,6-dimethylphenylamine was highly efficient for the direct C-H bond arylation of various heteroarenes with aryl bromides at low catalyst loadings. researchgate.net

| Catalyst Precursor | Ligand Type | Reaction | Substrates | Key Features |

| Pd(OAc)₂ | Diazabutadiene (e.g., DAB-Cy) | Suzuki-Miyaura Coupling | Aryl bromides, activated aryl chlorides, arylboronic acids | Air-stable and efficient catalyst system. thieme-connect.de |

| {[Ar-N=C(R)-C(R)=N-Ar]PdCl₂} | Bulky α-Diimine | Direct C-H Arylation | Heteroarenes, aryl bromides | High efficiency under aerobic conditions with low catalyst loading. researchgate.net |

| α-Diimine Palladium Complexes | Reductive Heck Reaction | Styrene, Phenyl bromide | Hydroarylation product | Highly anti-Markovnikov-selective under aerobic conditions. wikipedia.orgrsc.org |

Ruthenium-Based Catalysts

Ruthenium complexes containing α-diimine ligands have been synthesized and utilized in various catalytic applications. For example, ruthenium(II) complexes with α-diimine hydrazone ligands have demonstrated efficient catalytic activity in the N-alkylation of amines, α-alkylation of ketones, and β-alkylation of secondary alcohols. nih.gov A patent describes the use of this compound in the synthesis of a ruthenium-based catalyst for the metathesis degradation of nitrile rubber. google.com Furthermore, ruthenium p-cymene (B1678584) complexes with α-diimine ligands act as effective catalytic precursors for the transfer hydrogenation of ethyl levulinate to γ-valerolactone. rsc.org Ruthenium-catalyzed deaminative meta-C-H alkylation has also been reported, showcasing the versatility of ruthenium catalysis. nih.gov

| Catalyst System | Ligand Type | Reaction | Substrates | Product |

| Ruthenium Complex | This compound derived | Metathesis | Nitrile rubber | Degraded rubber |

| [RuHCl(CO)(EPh₃)₃] (E=P, As) | α-Diimine hydrazones | N-Alkylation | Amines, Alcohols | N-Alkylated amines |

| [RuHCl(CO)(EPh₃)₃] (E=P, As) | α-Diimine hydrazones | α-Alkylation | Ketones, Alcohols | α-Alkylated ketones |

| [(η⁶-p-cymene)RuCl{κ²N-(HCNR)₂}]NO₃ | α-Diimines | Transfer Hydrogenation | Ethyl levulinate | γ-Valerolactone |

Reactivity and Mechanistic Investigations of N,n Dimesitylethanediimine Systems

Reactivity Studies of N,N'-Dimesitylethanediimine Coordination Complexes

This compound serves as a versatile ligand in coordination chemistry, forming stable complexes with various transition metals. molbase.comdoaj.org The steric bulk provided by the mesityl groups influences the geometry and reactivity of the resulting metal complexes. doaj.org

Reactions with Small Molecules (e.g., O₂)

Furthermore, modifying the catalyst micro-environment, for example by introducing hydrophobic features, can inhibit the oxidation of the metal center by limiting its interaction with water and potentially other small oxidizing molecules. mdpi.com This principle is relevant to the stability of this compound-ligated catalysts in oxidative environments.

Ligand Exchange and Trapping Reactions

Ligand exchange is a fundamental process in the chemistry of coordination complexes, and those containing diimine ligands are no exception. Studies on related dimesitylnickel(II) complexes with bipyridine ligands, which share structural similarities with this compound, have demonstrated that ligand exchange reactions are observable and can be studied using techniques like NMR and absorption spectroscopy. researchgate.net The steric and electronic properties of the diimine ligand play a crucial role in the kinetics and thermodynamics of the exchange process.

Trapping reactions are a powerful tool for identifying reactive intermediates. In the context of systems derived from this compound, trapping experiments have been used to elucidate reaction mechanisms. For example, in mechanistic studies of iron-catalyzed Suzuki coupling reactions involving the IMes ligand (derived from this compound), the resulting Fe(0) species was successfully trapped, providing evidence for the reduction of the iron precatalyst. researchgate.net

Mechanistic Pathways in Catalytic Cycles Involving this compound Derivatives

A significant application of this compound is its role as a key precursor in the synthesis of N-heterocyclic carbene (NHC) ligands, particularly 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes). acs.org These NHC ligands form highly stable and active catalysts with a wide range of transition metals, and their catalytic mechanisms have been the subject of intense investigation.

Elucidation of Intermediates and Transition States

The understanding of a catalytic cycle is incomplete without the characterization of its intermediates and transition states. In catalytic systems employing derivatives of this compound, such as pyridine(diimine) iron complexes, mechanistic studies have successfully identified key intermediates. For example, in the C(sp²)-H borylation of heteroarenes, iron borohydride (B1222165) and iron furyl complexes have been isolated and studied, revealing that C(sp²)-B bond formation can be the turnover-limiting step. acs.org

Computational studies, often in conjunction with experimental data, have been instrumental in mapping out the energetic landscape of catalytic cycles, including the structures of transition states. rsc.orgelifesciences.org For instance, in the hydrovinylation and [2+2] cycloaddition reactions catalyzed by pyridine(diimine) iron complexes, the geometry of the metallacycle intermediate (cis vs. trans) has been shown to be the determining factor for selectivity. acs.org The transition state is the highest energy point on the reaction coordinate, and its stabilization by the catalyst is the essence of catalysis. libretexts.orgnih.gov Enzymes, for example, achieve their remarkable rate accelerations by binding the transition state much more tightly than the substrate. nih.gov

Catalyst deactivation pathways also involve the formation of specific, often inactive, intermediates. In the case of pyridine(diimine) iron-catalyzed borylation, the formation of a "flyover" dimer, [(PDI)Fe]₂, has been identified as a deactivation route. acs.org

Kinetic and Spectroscopic Investigations of Reaction Mechanisms

Kinetic studies are fundamental to understanding reaction rates and the factors that influence them. In the manganese-catalyzed hydrogenation of imines, kinetic experiments revealed that the reaction is first-order in both the imine and the bimetallic (K-Mn) hydride catalyst, and the rate is independent of the base concentration. acs.org Such studies provide crucial information about the rate-determining step and the composition of the catalytically active species.

A variety of spectroscopic techniques are employed to monitor catalytic reactions in real-time and to characterize intermediates. chimia.chtue.nl

NMR Spectroscopy: NOESY/EXSY NMR experiments have been used to support the proposed mechanism of hydrovinylation reactions, demonstrating the reversible formation of a cis-metallacycle. acs.org

EPR Spectroscopy: This technique is invaluable for studying paramagnetic species, including catalytic intermediates with unpaired electrons. It has been used to characterize formally trivalent nickel species generated during electrochemical oxidation of organonickel complexes. researchgate.net

Mössbauer Spectroscopy: In conjunction with other techniques, Mössbauer spectroscopy has been used to determine the electronic structure of iron complexes involved in catalytic cycles, such as iron borohydride and furyl intermediates in C-H borylation. acs.org

X-ray Absorption Spectroscopy (XAS): In situ XAS can provide information about the oxidation state and coordination environment of the metal center during a catalytic reaction, helping to distinguish between proposed intermediates, such as an iron-oxyl (Fe³⁺-O⁻) versus an iron-oxo (Fe⁴⁺=O²⁻) species. acs.org

The table below summarizes the catalytic performance of a Cₛ-symmetric pyridine(diimine) iron methyl complex in C-C bond-forming reactions, highlighting the product distribution under different conditions.

| Entry | Catalyst | Time (h) | Conversion (%) | 1,4-Hexadiene | Vinylcyclobutane | 2,4-Hexadiene |

| 1 | 2-CH₃ | 0.5 | 30 | >99 | <1 | - |

| 2 | 2-CH₃ | 1 | 45 | >99 | <1 | - |

| 3 | 2-CH₃ | 2 | 60 | 98 | 2 | - |

| 4 | 2-CH₃ | 6 | 74 | 88 | 11 | 1 |

| 5 | 2-CH₃ | 20 | 100 | 11 | 68 | 21 |

Table adapted from data presented in catalytic studies of pyridine(diimine) iron complexes. acs.org

Spectroscopic Characterization and Computational Studies of N,n Dimesitylethanediimine and Its Complexes

Advanced Spectroscopic Techniques for Structural and Electronic Characterization

A suite of sophisticated spectroscopic methods has been employed to probe the intricate details of N,N'-Dimesitylethanediimine and its derivatives. These techniques, ranging from nuclear magnetic resonance to X-ray photoelectron spectroscopy, offer complementary information, painting a comprehensive picture of these complex molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound and its complexes in solution.

In the case of the free ligand, specific proton (¹H) and carbon (¹³C) NMR data is essential for confirming its synthesis and purity. For metal complexes, NMR provides valuable insights into the coordination environment and the electronic structure of the metal center.

For instance, the ¹H and ¹³C NMR spectra of a tetracarbonylchromium(0) complex of this compound, formally named [Bis(2,4,6-trimethylphenyl)ethane-1,2-diimine-κ²N,N′]tetracarbonylchromium(0), have been reported. nih.gov The ¹H NMR spectrum in CDCl₃ shows distinct signals for the different methyl and aromatic protons of the mesityl groups, as well as the iminic protons. The ¹³C NMR spectrum complements this by providing the chemical shifts for all the carbon atoms in the complex, including the carbonyl ligands attached to the chromium center. nih.gov

Table 1: ¹H and ¹³C NMR Spectroscopic Data for [Cr(CO)₄(this compound)] in CDCl₃ nih.gov

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

| ¹H | 2.20 | s, 12H, ortho-CH₃ |

| 2.33 | s, 6H, para-CH₃ | |

| 6.99 | s, 4H, meta-H | |

| 8.16 | s, 2H, N=CH | |

| ¹³C | 18.2 | ortho-CH₃ |

| 20.8 | para-CH₃ | |

| 128.1 | meta-C | |

| 129.3 | C-H (aromatic) | |

| 135.7 | C-CH₃ (aromatic) | |

| 151.4 | C-N (aromatic) | |

| 158.9 | N=C | |

| 213.6 | Cr-CO | |

| 224.3 | Cr-CO |

s = singlet

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic vibrational modes of functional groups within a molecule. For this compound and its complexes, IR spectroscopy is particularly useful for probing the C=N imine stretch and, in the case of carbonyl complexes, the C≡O stretching frequencies.

In the tetracarbonylchromium(0) complex of this compound, the IR spectrum (KBr pellet) displays strong carbonyl stretching bands at 2001, 1916, 1902, and 1866 cm⁻¹. nih.gov The positions of these bands are sensitive to the electronic environment of the metal center and provide information about the back-bonding from the chromium to the carbonyl ligands.

Table 2: Infrared Spectroscopic Data for [Cr(CO)₄(this compound)] nih.gov

| Vibrational Mode | Wavenumber (ν, cm⁻¹) |

| Carbonyl (C≡O) Stretch | 2001 (s) |

| 1916 (s) | |

| 1902 (s) | |

| 1866 (s) |

s = strong

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically designed to study species with unpaired electrons, such as paramagnetic metal complexes or organic radicals. For complexes of this compound with paramagnetic metal ions, EPR can provide detailed information about the oxidation state of the metal, the geometry of the coordination sphere, and the delocalization of the unpaired electron onto the ligand framework.

UV-Visible (UV-Vis) Spectroscopy

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For this compound and its complexes, the UV-Vis spectra are typically characterized by π→π* transitions within the aromatic rings and the imine groups, as well as metal-to-ligand charge transfer (MLCT) bands in the case of metal complexes.

The UV-Vis spectrum of the tetracarbonylchromium(0) complex of this compound exhibits two main absorption bands at λ = 362 nm and 595 nm. nih.gov The higher energy band is attributed to intraligand transitions, while the lower energy band at 595 nm is assigned as a metal-to-ligand charge transfer (MLCT) band. nih.gov This MLCT transition is responsible for the intense color of the complex. nih.gov

Table 3: UV-Visible Spectroscopic Data for [Cr(CO)₄(this compound)] nih.gov

| Transition Type | Wavelength (λ, nm) |

| Intraligand (π→π*) | 362 |

| Metal-to-Ligand Charge Transfer (MLCT) | 595 |

Mass Spectrometry (e.g., ESI-MS, HRMS)

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the confident determination of a compound's molecular formula.

While specific mass spectrometry data for this compound was not found in the provided search results, it is a standard technique used to confirm the identity and purity of newly synthesized ligands and their complexes. For coordination compounds, techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly useful for characterizing the intact complex ions in solution.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of a material. For coordination complexes of this compound, XPS can be used to probe the oxidation state of the metal center and the chemical environment of the nitrogen atoms in the diimine ligand.

Although specific XPS data for this compound complexes were not identified in the searched literature, this technique is valuable for studying the electronic structure of solid-state samples and thin films of coordination compounds. The binding energies of the core-level electrons (e.g., N 1s, metal core levels) are sensitive to the local chemical environment and can provide insights into the nature of the metal-ligand bonding.

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry offers powerful tools to elucidate the intricate electronic and steric properties of molecules, providing insights that complement experimental findings. In the study of this compound and its coordination compounds, these approaches are instrumental in understanding its behavior as a ligand and predicting the characteristics of its metallic complexes.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and predicting the reactivity of chemical systems. For this compound, DFT calculations provide a detailed picture of its optimized geometry, including crucial bond lengths and angles that dictate its conformational preferences. These calculations are fundamental for understanding the ligand's coordination behavior.

The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are readily accessible through DFT. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Furthermore, the spatial distribution of these frontier orbitals reveals the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps, generated from DFT calculations, provide a visual representation of the charge distribution within the molecule. These maps are invaluable for predicting how this compound will interact with other chemical species, highlighting regions of positive and negative electrostatic potential that guide intermolecular interactions and the coordination with metal centers.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be derived from the HOMO and LUMO energies. These parameters offer a quantitative measure of the molecule's reactivity, allowing for comparisons with other ligands and predictions of its behavior in chemical reactions.

| Parameter | Description |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule, providing bond lengths, bond angles, and dihedral angles. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, indicating the ability to donate an electron. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, related to chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface, showing regions of positive and negative charge. |

| Global Reactivity Descriptors | Parameters such as electronegativity, chemical hardness, and electrophilicity index that quantify the overall reactivity of the molecule. |

| This interactive data table summarizes key parameters obtained from DFT calculations for this compound. |

Quantum Mechanical Descriptions of Electronic Structure

Natural Bond Orbital (NBO) analysis is a powerful tool that translates the complex, delocalized molecular orbitals into a more intuitive, localized bonding picture. NBO analysis provides information about the hybridization of atomic orbitals, the nature of chemical bonds (e.g., sigma, pi), and the extent of electron delocalization through hyperconjugative interactions. For this compound, NBO analysis can elucidate the electronic communication between the diimine backbone and the mesityl substituents.

The analysis of the electronic transitions, often calculated using Time-Dependent DFT (TD-DFT), provides insights into the molecule's spectroscopic properties. By calculating the energies and oscillator strengths of electronic excitations, it is possible to predict and interpret the UV-Visible absorption spectrum of this compound.

Computational Modeling of Steric and Electronic Ligand Parameters (e.g., Solid Angle Values)

The steric and electronic properties of a ligand are crucial in determining the geometry, stability, and reactivity of its metal complexes. Computational methods provide a quantitative means to evaluate these parameters for this compound.

The steric bulk of a ligand can be quantified using parameters such as the cone angle and the solid angle. The Tolman cone angle, while traditionally determined from physical models, can be calculated computationally from the optimized geometry of the ligand or its metal complexes. The solid angle provides a more comprehensive measure of the steric hindrance around a central point, representing the portion of the coordination sphere shielded by the ligand. For this compound, the bulky mesityl groups are expected to result in a significant solid angle, influencing the coordination number and geometry of its metal complexes.

Electronic parameters, such as the Tolman Electronic Parameter (TEP), quantify the electron-donating or -withdrawing nature of a ligand. While experimentally derived from the CO stretching frequencies of nickel carbonyl complexes, TEP can be computationally estimated by calculating these vibrational frequencies using DFT. This allows for a theoretical assessment of the electronic influence of this compound on a metal center.

| Parameter | Description |

| Cone Angle (θ) | A measure of the steric bulk of a ligand, defined as the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand. |

| Solid Angle (Ω) | A measure of the steric shielding of a central atom by a ligand, representing the area of a unit sphere covered by the ligand's projection. |

| Tolman Electronic Parameter (TEP) | A measure of the net electron-donating or -withdrawing ability of a ligand, typically determined from the CO stretching frequency of a Ni(CO)3L complex. |

| This interactive data table outlines key steric and electronic parameters that can be computationally modeled for this compound. |

Supramolecular Chemistry and Advanced Materials Based on N,n Dimesitylethanediimine Analogues

Design and Self-Assembly of N,N'-Diimine-Based Supramolecular Architectures

N,N'-diimine ligands, such as N,N'-Dimesitylethanediimine, are fundamental building blocks in the field of supramolecular chemistry. Their utility stems from the predictable and directional nature of the coordination bonds they form with metal ions, enabling the construction of intricate, well-defined supramolecular architectures. acs.org The design of these assemblies is governed by the geometric preferences of the metal center and the electronic and steric characteristics of the diimine ligand. acs.org

The process of self-assembly is driven by the spontaneous formation of coordinate bonds between the nitrogen atoms of the diimine ligand and a metal ion. nih.gov The bulky mesityl groups in this compound play a pivotal role in directing this assembly process. This steric hindrance can prevent the formation of extended polymeric chains, instead favoring the creation of discrete, cyclic structures known as metallacycles or more complex three-dimensional structures like metallacages. oaepublish.com The specific geometry of the ligand, in conjunction with the coordination angle of the metal ion, dictates the size and shape of the final supramolecular entity. acs.org

Researchers have successfully synthesized a diverse array of supramolecular structures utilizing N,N'-diimine analogues. These include, but are not limited to, molecular rhomboids, triangles, and more complex polyhedra. acs.orgnih.gov The selection of the metal ion, with common examples being palladium(II) and platinum(II), is a critical factor in the design of these architectures. oaepublish.comrsc.org For instance, platinum-based metallacycles have been extensively studied for their facile preparation and unique properties. rsc.org The combination of a 120° dipyridyl donor ligand with a suitable platinum(II) acceptor can lead to the formation of rhomboidal metallacycles. nih.gov

The following table provides examples of the types of supramolecular architectures that can be formed using N,N'-diimine analogues and various metal ions.

Table 1: Examples of Supramolecular Architectures Based on N,N'-Diimine Analogues

Integration into Functional Materials (e.g., Vitrimers)

The dynamic and reversible nature of the coordination bonds in N,N'-diimine-based supramolecular complexes makes them highly suitable for incorporation into advanced functional materials, such as vitrimers. researchgate.net Vitrimers are a class of polymers that uniquely combine the properties of thermosets (robustness at operational temperatures) and thermoplastics (reprocessability at elevated temperatures). researchgate.netupc.edu This behavior is enabled by a network of dynamic covalent bonds that can undergo associative exchange reactions, allowing the material to be reshaped, repaired, or recycled without compromising its network integrity. upc.edu

The integration of N,N'-diimine-metal complexes into polymer networks introduces dynamic cross-links. The exchange of these coordination bonds can be triggered by an external stimulus, most commonly heat. upc.edu At elevated temperatures, the metal-ligand bonds can dissociate and reform, allowing the polymer chains to rearrange and the material to flow. Upon cooling, the network structure is re-established, locking in the new shape. The kinetics of this bond exchange, and therefore the material's properties, can be precisely tuned by modifying the structure of the diimine ligand or the choice of the metal ion. illinois.edu

For instance, polyimine vitrimers have been synthesized through the catalyst-free condensation of multifunctional aldehydes and amines. nih.gov These materials exhibit excellent thermal stability and mechanical reprocessability. nih.gov The viscoelastic and thermal properties of these vitrimers, such as their glass transition temperature (Tg) and stress relaxation behavior, can be tailored by altering the chemical structure of the diamine cross-linker. nih.gov Bio-based polyimine vitrimers derived from renewable resources like vanillin (B372448) have also been developed, demonstrating good thermal and mechanical properties, along with recyclability and self-welding capabilities. acs.orgacs.org These materials can relax stress rapidly at elevated temperatures, a key characteristic of vitrimeric behavior. upc.eduacs.org

The table below summarizes selected properties of bio-derived polyimine vitrimers, illustrating the tunability of these materials.

Table 2: Selected Properties of Bio-Derived Polyimine Vitrimers

Future Directions and Emerging Research Avenues

Development of Novel N,N'-Dimesitylethanediimine Derivatives with Tunable Properties

A primary focus of future research will be the rational design and synthesis of novel this compound derivatives. The goal is to achieve fine control over the steric and electronic properties of the resulting metal complexes, thereby tuning their reactivity and catalytic performance. mdpi.comrsc.orgmdpi.com By systematically modifying the ligand framework, researchers can influence the coordination geometry, electron density at the metal center, and the stability of catalytic intermediates.

Key strategies for creating these derivatives will likely involve:

Substitution on the Mesityl Rings: Introducing electron-donating or electron-withdrawing groups at the para-positions of the mesityl rings can modulate the electronic properties of the ligand and, consequently, the coordinated metal center. This can influence the catalytic activity in processes like olefin polymerization. acs.org

Modification of the Diimine Backbone: Altering the electronic and steric nature of the diimine bridge can also lead to significant changes in the properties of the corresponding metal complexes.

Introduction of Functional Groups: The incorporation of specific functional groups onto the ligand scaffold can introduce new functionalities, such as enhanced solubility, the ability to immobilize the catalyst on a solid support, or the introduction of secondary coordination sites for cooperative catalysis.

The systematic investigation of these derivatives will allow for the development of a library of ligands with a wide range of steric and electronic parameters, enabling the selection of the optimal ligand for a specific catalytic application. acs.org The following table illustrates potential modifications and their expected effects on the ligand and resulting catalyst properties.

| Modification Site | Type of Substituent | Expected Effect on Ligand/Catalyst |

| para-position of Mesityl Rings | Electron-donating (e.g., -OCH₃) | Increased electron density on the metal center, potentially altering catalytic activity and selectivity. |

| para-position of Mesityl Rings | Electron-withdrawing (e.g., -CF₃) | Decreased electron density on the metal center, potentially enhancing catalyst stability and activity in certain reactions. |

| Diimine Backbone | Introduction of bulky groups | Increased steric hindrance around the metal center, which can influence polymer microstructure in polymerization catalysis. acs.orgmdpi.com |

| Ligand Periphery | Appending of polar functional groups | Improved solubility in a wider range of solvents, facilitating catalyst recovery and recycling. |

Exploration of New Catalytic Transformations

While α-diimine complexes, particularly those of nickel and palladium, are well-known for their application in ethylene (B1197577) polymerization, there is significant potential for this compound complexes to catalyze a broader range of chemical transformations. rsc.orgmdpi.com Future research will likely focus on expanding the catalytic repertoire of these complexes.

Promising areas for exploration include:

Cross-Coupling Reactions: The steric bulk and tunable electronic properties of this compound-type ligands make their metal complexes promising candidates for various cross-coupling reactions, such as Suzuki-Miyaura coupling. acs.orgnih.gov The sterically hindered environment around the metal center can facilitate reductive elimination, a key step in many cross-coupling cycles. nih.gov

Small Molecule Activation: The unique electronic and steric environment provided by this compound may enable its metal complexes to activate small, relatively inert molecules. This could open up new avenues for sustainable chemical synthesis.

Asymmetric Catalysis: The development of chiral derivatives of this compound could lead to highly effective catalysts for asymmetric transformations, which are of great importance in the synthesis of pharmaceuticals and other fine chemicals.

The following table summarizes potential new catalytic applications for this compound metal complexes.

| Catalytic Transformation | Potential Metal Center | Rationale |

| Suzuki-Miyaura Cross-Coupling | Palladium, Nickel | Steric bulk can promote efficient reductive elimination and catalyst stability. acs.orgnih.gov |

| Olefin Polymerization | Nickel, Palladium | Well-established for related α-diimine ligands; this compound offers a specific steric profile. rsc.orgmdpi.com |

| C-H Activation | Rhodium, Iridium | The ligand's electronic properties can be tuned to facilitate oxidative addition of C-H bonds. |

| Asymmetric Hydrogenation | Rhodium, Ruthenium | Chiral derivatives could create a well-defined chiral pocket around the metal center. |

Advanced Mechanistic Insights through Operando Studies

A deeper understanding of the reaction mechanisms is crucial for the rational design of more efficient catalysts. rsc.org Operando spectroscopy, which involves the characterization of a catalyst under actual reaction conditions, is a powerful tool for gaining these insights. unito.ittue.nlst-andrews.ac.uk Future research will likely employ a range of operando techniques to study this compound-based catalytic systems.

Key operando techniques and their potential applications include:

Operando Infrared (IR) and Raman Spectroscopy: These techniques can provide real-time information about the coordination of reactants and the formation of intermediates on the catalyst surface. unito.it For example, in olefin polymerization, operando IR could be used to monitor the binding of the monomer and the growing polymer chain. unito.it

Operando X-ray Absorption Spectroscopy (XAS): XAS can provide information about the oxidation state and local coordination environment of the metal center during the catalytic cycle. tue.nl This would be invaluable for understanding redox processes that may occur during catalysis.

Operando Nuclear Magnetic Resonance (NMR) Spectroscopy: For homogeneous catalysis, high-pressure NMR can be used to identify and characterize catalytic intermediates in solution. st-andrews.ac.uk

By combining the data from these techniques with kinetic studies, researchers can build a comprehensive picture of the catalytic cycle, identify rate-determining steps, and uncover deactivation pathways. rsc.org

Applications in Bio- and Medical Chemistry (Inspired by related Schiff bases)

Schiff base compounds and their metal complexes have attracted significant interest in the fields of bioinorganic and medicinal chemistry due to their diverse biological activities. mdpi.com While this compound itself has not been extensively studied in this context, the broader class of Schiff bases provides a strong rationale for exploring its potential biomedical applications.

Future research in this area could focus on:

Antimicrobial and Antifungal Agents: Many Schiff base metal complexes have demonstrated potent activity against a range of bacteria and fungi. The this compound ligand could be used to create novel metal complexes with improved antimicrobial properties.

Anticancer Agents: The cytotoxicity of Schiff base complexes against various cancer cell lines is a well-documented phenomenon. mdpi.comacs.org The development of this compound-based metal complexes could lead to new therapeutic agents with novel mechanisms of action.

Biomimetic Catalysis: The coordination chemistry of this compound complexes can be explored to mimic the active sites of metalloenzymes, leading to the development of synthetic catalysts for biological transformations.

The following table provides an overview of potential biomedical applications for this compound and its metal complexes, based on findings for related Schiff bases.

| Potential Application | Rationale based on related Schiff Bases |

| Antibacterial agent | Schiff base metal complexes often exhibit enhanced antibacterial activity compared to the free ligand. |

| Antifungal agent | The imine group in Schiff bases is often crucial for their biological activity, including antifungal properties. mdpi.com |

| Anticancer agent | Metal complexes of Schiff bases have shown promising cytotoxicity against various cancer cell lines. mdpi.comacs.org |

| Enzyme mimics | The versatile coordination chemistry of diimine ligands allows for the creation of model complexes for metalloenzyme active sites. |

Computational Design and Predictive Modeling for this compound Systems

Computational chemistry, including Density Functional Theory (DFT) and machine learning, is becoming an indispensable tool in catalyst design and the prediction of chemical reactivity. mdpi.commpg.de For this compound systems, these computational approaches can accelerate the discovery of new catalysts and provide fundamental insights that are difficult to obtain experimentally.

Future directions in this area include:

DFT Studies of Reaction Mechanisms: DFT calculations can be used to map out the potential energy surfaces of catalytic reactions, identify transition states, and calculate reaction barriers. This information is crucial for understanding the factors that control catalytic activity and selectivity.

Predictive Modeling of Catalytic Performance: Machine learning algorithms can be trained on datasets of experimental and computational data to develop models that can predict the catalytic performance of new this compound derivatives. mdpi.comresearchgate.net This can significantly reduce the time and effort required for catalyst screening. mdpi.com

In Silico Design of Novel Ligands: Generative models and other computational tools can be used to design new this compound derivatives with desired electronic and steric properties. researchgate.net These computationally designed ligands can then be synthesized and tested experimentally.

The integration of computational modeling with experimental work will create a powerful feedback loop for the discovery and optimization of this compound-based systems. mdpi.com

Q & A

Q. Q: What experimental precautions are critical for synthesizing N,N'-Dimesitylethanediimine to ensure reproducibility?

A:

- Safety Protocols : Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact with intermediates, as highlighted in SDS guidelines for similar amines .

- Purity Control : Employ gas chromatography (GC) for purity assessment (>99%), as recommended for structurally analogous compounds .

- Moisture Sensitivity : Store reagents under inert gas (e.g., N₂) to prevent hydrolysis, a common issue with imine derivatives.

Advanced Research: Mechanistic Studies

Q. Q: How can researchers resolve contradictions in reaction kinetics data for this compound-mediated catalysis?

A:

- Control Experiments : Replicate conditions with systematic variation (e.g., temperature, solvent polarity) to isolate variables affecting rate constants .

- Computational Validation : Use DFT calculations to model transition states and compare theoretical vs. experimental activation energies .

- Data Transparency : Document raw data and metadata using FAIR-compliant platforms (e.g., Chemotion ELN) to enable peer validation .

Basic Research: Stability Profiling

Q. Q: What methodologies are recommended to assess the thermal stability of this compound under varying conditions?

A:

- Thermogravimetric Analysis (TGA) : Monitor mass loss at 5–10°C/min increments in inert atmospheres to identify decomposition thresholds .

- Spectroscopic Tracking : Use in-situ FTIR or NMR to detect structural changes (e.g., imine bond cleavage) during heating cycles .

Advanced Research: Structural Optimization

Q. Q: How should researchers design ligand modifications to enhance this compound’s coordination properties?

A:

- Steric/Electronic Tuning : Replace mesityl groups with bulkier (e.g., 2,6-diisopropylphenyl) or electron-deficient aryl substituents. Validate via X-ray crystallography .

- Solvent Screening : Test coordination efficiency in polar aprotic solvents (e.g., DMF, NMP) to stabilize metal-ligand complexes .

Basic Research: Toxicity and Handling

Q. Q: What safety measures are essential for handling this compound in aqueous environments?

A:

- Hazard Mitigation : Avoid skin/eye contact; use nitrile gloves and sealed containers, per SDS guidelines for structurally similar amides .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal, adhering to local regulations for nitrogen-containing waste .

Advanced Research: Data Interpretation

Q. Q: How can researchers address discrepancies in spectroscopic data (e.g., NMR shifts) for this compound derivatives?

A:

- Isotopic Labeling : Use ¹³C/¹⁵N-labeled analogs to assign ambiguous peaks and confirm tautomeric equilibria .

- Collaborative Validation : Share datasets via repositories like RADAR4Chem to cross-verify interpretations .

Basic Research: Analytical Validation

Q. Q: What criteria should guide the selection of analytical techniques for quantifying this compound in complex mixtures?

A:

- Specificity : Prioritize HPLC-MS for high selectivity in multi-component systems .

- Calibration Standards : Use certified reference materials (CRMs) with documented uncertainty ranges to minimize bias .

Key Limitations

- The evidence provided does not directly address this compound, necessitating extrapolation from related compounds and general research frameworks.

- Methodologies are inferred from safety protocols (e.g., ), data management principles (e.g., ), and analytical techniques (e.g., ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.